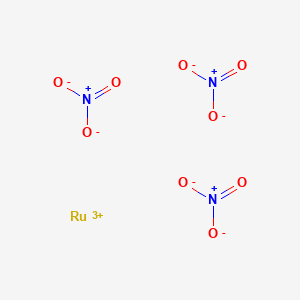

Ruthenium trinitrate

Descripción general

Descripción

Ruthenium trinitrate, also known as Ruthenium (III) nitrate, is an inorganic compound and a salt of ruthenium and nitric acid with the chemical formula Ru(NO3)3 . It is proposed to exist but no evidence has been presented for the existence of this compound .

Molecular Structure Analysis

The molecular formula of Ruthenium trinitrate is N3O9Ru . It forms a crystalline hydrate with the composition Ru(NO3)3·6H2O in the form of yellow crystals .

Chemical Reactions Analysis

Ruthenium (III) nitrate reacts with silicon oxide in a carbon monoxide atmosphere to form Ru(CO)2(OSi)2, Ru(CO)3(OSi)2, or Ru3(CO)12 .

Physical And Chemical Properties Analysis

Ruthenium trinitrate dissolves in water . It forms a crystalline hydrate with the composition Ru(NO3)3·6H2O in the form of yellow crystals . The physical and chemical properties of Ruthenium trinitrate are not fully documented .

Aplicaciones Científicas De Investigación

Photochemistry and Photophysics of Coordination Compounds : Ruthenium compounds, particularly Ru(II) polypyridine complexes, have been widely investigated for their unique combination of chemical stability, redox properties, excited-state reactivity, luminescence emission, and excited-state lifetime. These properties make them suitable for applications in light harvesting, photoinduced charge separation, and photocatalysis in supramolecular systems (Campagna et al., 2007).

Analytical Applications : Tris(2,2′-bipyridyl)ruthenium(III), a ruthenium complex, has been used in various analytical applications, including chemiluminescence reactions for different types of analyte determination. Its utility extends to indirect methods, immunoassay, and DNA probe assays (Gerardi et al., 1999).

Biomedical Applications : Ruthenium(II) polypyridyl complexes have been explored for their potential in biological systems, including applications as probes, luminescent imaging agents, therapeutics, and theranostics. These developments are due to their interactions with DNA and other biological targets (Poynton et al., 2017).

Nuclear Fuel Reprocessing : Ruthenium, in its various complex forms, plays a significant role in the nuclear fuel reprocessing industry. For instance, the nitrosoruthenium complex RuNO(NO3)3 has been studied for its distribution between aqueous solutions and tributyl phosphate, which is relevant for the regeneration of spent nuclear fuel (Rożeń et al., 1995).

Tumor Diagnosis and Therapy : Ruthenium complexes have been investigated as a new generation of metal antitumor drugs. They exhibit actions on DNA, mitochondria, and endoplasmic reticulum of cells, inducing apoptosis, autophagy, and inhibition of angiogenesis. Additionally, they are used as probes for bioimaging and as photosensitizers in phototherapies to enhance tumor diagnosis and therapy (Lin et al., 2018).

Light-Emitting Electrochemical Cells : Ruthenium complexes have been employed in the development of high-efficiency light-emitting electrochemical cells. Their photophysical properties contribute to creating devices with enhanced performance (Bolink et al., 2006).

Safety And Hazards

Direcciones Futuras

Ruthenium-based catalysts have been recognized as a promising material for hydrogen production from electrolytic water because they make a better balance between performance and price . Ruthenium Schiff bases, whose steric and electronic characteristics can be manipulated easily by selecting suitable condensing aldehydes or ketones and primary amines, and their metal complexes have been the focus of recent developments .

Propiedades

IUPAC Name |

ruthenium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Ru/c3*2-1(3)4;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCKPGDAPXUISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N3O9Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890766 | |

| Record name | Ruthenium nitrate [Ru(NO3)3] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ruthenium trinitrate | |

CAS RN |

15825-24-8 | |

| Record name | Nitric acid, ruthenium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015825248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, ruthenium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ruthenium nitrate [Ru(NO3)3] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ruthenium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)

![tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B92931.png)

![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)